

Unraveling the Molecular Architecture of Epi-Leptosphaerin: A Technical Guide

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Compound of Interest

Compound Name: *Leptosin I*

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This technical guide provides a comprehensive overview of the chemical structure elucidation of epi-leptosphaerin, a marine alkaloid with a notable structural similarity to L-isoascorbic acid. This document details the spectroscopic data and the experimental protocols that were instrumental in confirming its molecular architecture, including its total synthesis.

Physico-chemical and Spectroscopic Characterization

Epi-leptosphaerin was first isolated as a colorless solid. Its initial characterization involved a suite of spectroscopic and physical measurements to determine its fundamental properties.

Property	Value	Reference
Molecular Formula	$C_8H_9NO_5$	[1]
Optical Rotation	$[\alpha]_D +6.5$ (c 0.07, water)	[1]
High-Resolution Mass Spectrometry (HR-ESI-MS)	m/z: 224.0536 $[M+Na]^+$ (calcd for $C_8H_9NO_5Na$, 224.0535)	[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The precise arrangement of atoms in epi-leptosphaerin was determined through extensive one- and two-dimensional NMR spectroscopy. The experiments were recorded on a Bruker 600 MHz (Avance II) spectrometer.^[1] The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ^1H and ^{13}C NMR Spectroscopic Data for Epi-Leptosphaerin in Pyridine- d_5 ^[1]

Position	^{13}C (150 MHz)	^1H (600 MHz)	Key HMBC Correlations	Key COSY Correlations
1	170.8	-	-	-
2	128.3	-	H-3	-
3	129.1	8.05 (d, J=2.0)	C-1, C-2, C-4, C-7	H-4
4	83.3	5.73 (dd, J=3.3, 2.0)	C-2, C-5, C-6	H-3, H-5
5	73.4	4.35 (bs)	C-4, C-6	H-4, H-6
6	64.5	4.29 (m)	C-4, C-5	H-5
7	170.2	-	H-3, H-8	-
8	23.8	2.25 (s)	C-7	-
NH	-	10.86 (s)	-	-

Experimental Protocols

The structural confirmation of epi-leptosphaerin was solidified through its total synthesis. The following protocols are based on the Haber-independent, asymmetric synthesis from a chitin-derived chiral pool synthon.^{[2][3]}

General Experimental Procedures

All reactions were carried out in oven-dried glassware under an inert atmosphere unless otherwise specified. Reagents were used as received from commercial suppliers. Chromatographic separations were performed using silica gel flash chromatography.

Synthesis of Epi-Leptosphaerin

The synthesis of epi-leptosphaerin commences from dihydroxyethyl acetamidofuran (Di-HAF), a chiral synthon derived from chitin.[2]

Step 1: Protection of Di-HAF The diol in Di-HAF is first protected as a di-tert-butyldimethylsilyl ether.

Step 2: Photooxidation The protected Di-HAF undergoes photooxidation to yield the corresponding butenolide.

Step 3: Luche Reduction and Ring-Opening A Luche reduction of the butenolide leads to a diastereoselective reduction and subsequent ring-opening to form a hydroxyacid intermediate.

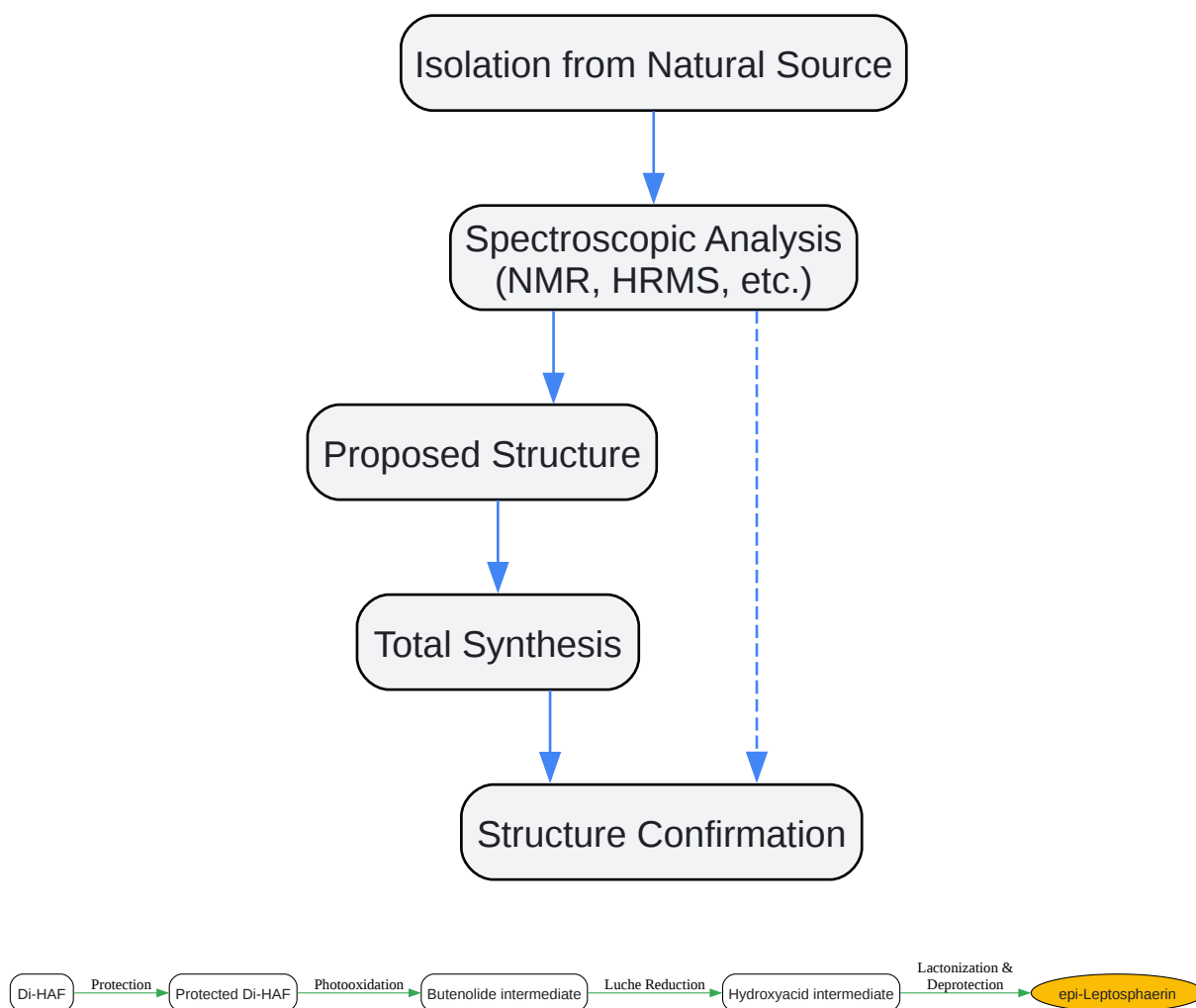
Step 4: Lactonization and Deprotection The final step involves an acid-mediated lactonization of the hydroxyacid, which is accompanied by the removal of the silyl protecting groups to yield epi-leptosphaerin. The spectroscopic data of the synthetic product was in full agreement with that of the natural product.[2]

Logical Workflow and Visualizations

The structural elucidation of a natural product is a logical process that integrates spectroscopic data analysis with chemical synthesis for confirmation.

Structure Elucidation Workflow

The following diagram illustrates the general workflow for the structure elucidation of a novel natural product like epi-leptosphaerin.



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